![molecular formula C10H13FN2O B2646550 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1342649-32-4](/img/structure/B2646550.png)
3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “this compound” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring connected by a methoxy group . The exact molecular structure could not be retrieved from the available data.Applications De Recherche Scientifique
Molecular Docking and QSAR Studies
Molecular docking and quantitative structure–activity relationship (QSAR) studies have utilized derivatives closely related to 3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine to analyze their inhibitory activity against c-Met kinase. Docking helps identify molecular features contributing to high inhibitory activity, while QSAR models predict biological activities, enhancing the understanding of molecular interactions and aiding in the design of new inhibitors with improved efficacy (Caballero et al., 2011).
Fluorescent Chemosensors
Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, incorporating structural elements similar to this compound, have been synthesized for selective sensitivity to Fe3+/Fe2+ ions. These chemosensors exhibit high selectivity and have been applied in imaging Fe3+ in living cells, indicating their potential for biological and environmental monitoring applications (Maity et al., 2018).
PET Imaging Ligands
Derivatives of this compound have been explored as potential ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). Synthesis and in vivo binding properties of such compounds have demonstrated their suitability for imaging nAChRs, contributing to neuroscience research and the study of neurodegenerative diseases (Doll et al., 1999).
Targeted Protein Degradation
Hydroxylation and fluorination of proline, as seen in the structural modifications of this compound, have been shown to affect molecular recognition by biological systems significantly. Research into fluoro-hydroxyprolines has revealed their potential in targeted protein degradation, offering insights into the design of new therapeutics (Testa et al., 2018).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have applied piperidine derivatives, related to this compound, to predict their efficiency as corrosion inhibitors on iron surfaces. These studies highlight the potential of such compounds in material science for protecting metals against corrosion (Kaya et al., 2016).
Orientations Futures
Pyrrolidine compounds, including “3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine”, have potential for future research and development in medicinal chemistry. They can be used to design new compounds with different biological profiles . Further studies are needed to explore the potential applications of “this compound” in various fields.
Propriétés
IUPAC Name |
3-fluoro-2-(pyrrolidin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-7-8-3-1-5-12-8/h2,4,6,8,12H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYURHPAQCRRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2646468.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
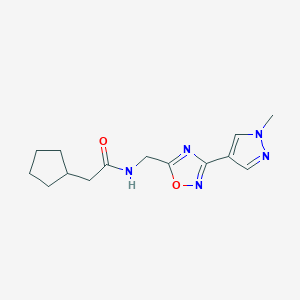
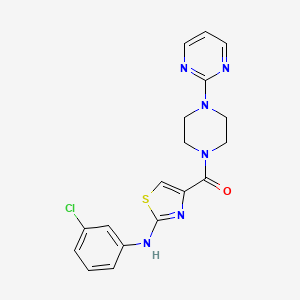
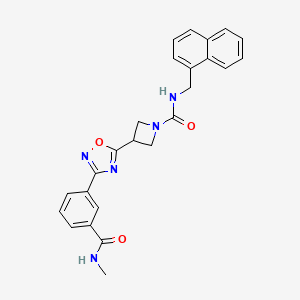
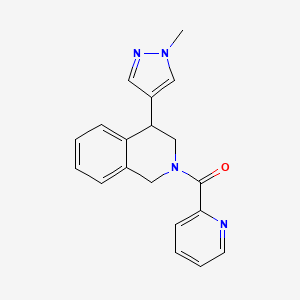

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)
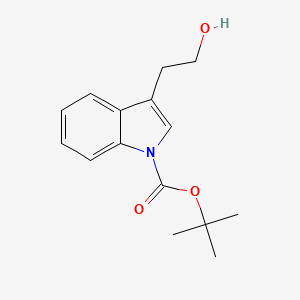
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)
![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)
